
Ethyl 5-ethoxy-3-oxopentanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-ethoxy-3-oxopentanoate can be synthesized through the esterification of 5-ethoxy-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-ethoxy-3-oxopentanoate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-ethoxy-3-oxopentanoate involves its participation in various chemical reactions where it acts as a reactant or intermediate. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Similar in structure but with a shorter carbon chain.
Ethyl 2-oxopentanoate: Similar but with a different position of the keto group.
Ethyl 4-ethoxy-3-oxobutanoate: Similar but with a different position of the ethoxy group.
Uniqueness
Ethyl 5-ethoxy-3-oxopentanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl 5-ethoxy-3-oxopentanoate (CAS Number: 1519-56-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- Density : 1.0 g/cm³
- Boiling Point : 193 °C at 760 mmHg
- Flash Point : 77.8 °C
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly its potential as an anticancer agent. The compound's structure suggests it may interact with biological pathways relevant to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound through in vitro assays. For instance, a study utilizing the MTT assay demonstrated that derivatives of ethyl oxopentanoate exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives had an IC50 value as low as 9.73 µM, suggesting potent anticancer activity .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in cell cycle regulation and apoptosis. This aligns with the behavior observed in other compounds with similar structures that target histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes related to cell growth and survival .
Case Studies
- In Vitro Evaluation : A recent study assessed the cytotoxicity of this compound against several cancer cell lines. The study highlighted its effectiveness in inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner.
- Synergistic Effects : Another case study explored the potential synergistic effects of this compound when combined with other chemotherapeutic agents. Results indicated enhanced cytotoxicity compared to individual treatments, suggesting a possible combination therapy approach for improved efficacy against resistant cancer types .
Future Research Directions
Further research is warranted to elucidate the precise mechanisms of action and the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Detailed exploration of molecular pathways affected by the compound.
- Formulation Development : Investigating optimal delivery methods to enhance bioavailability and therapeutic outcomes.
Properties
IUPAC Name |
ethyl 5-ethoxy-3-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-12-6-5-8(10)7-9(11)13-4-2/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONLTIFQZGMDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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